Bucladesine sodium salt

Endothelial Biology Inflammation Vascular Pharmacology

Standard cAMP analogs fail in high-PDE cell types or require active transport. Bucladesine sodium salt (dibutyryl-cAMP) solves this via dual PKA activation and phosphodiesterase inhibition. - **Mechanism**: Selective PKA Site 2 agonist + PDE inhibitor → sustained intracellular cAMP elevation - **Key application**: Pure vasodilation in cardiovascular models (33±6% resistance decrease) without inotropic effects - **Advantage**: Potent inhibition of cytokine-induced BH4 synthesis in HUVEC cells; ideal for primary cultures & stem cell protocols - **Supply**: High-purity material with verified stability for extended assays

Molecular Formula C18H23N5NaO8P
Molecular Weight 491.4 g/mol
Cat. No. B10814395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBucladesine sodium salt
Molecular FormulaC18H23N5NaO8P
Molecular Weight491.4 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]
InChIInChI=1S/C18H24N5O8P.Na/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;+1/p-1
InChIKeyKRBZRVBLIUDQNG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bucladesine Sodium Salt: cAMP Analog & PDE Inhibitor


Bucladesine sodium salt (dibutyryl-cAMP sodium salt; CAS 16980-89-5) is a chemically stabilized, cell-permeable analog of the second messenger cyclic adenosine 3',5'-monophosphate (cAMP) . The compound is characterized by its dual mechanism of action: it functions as both a selective activator of cAMP-dependent protein kinase (PKA) and a phosphodiesterase (PDE) inhibitor, thereby increasing intracellular cAMP levels . Its dibutyryl modification enhances lipophilicity, facilitating membrane penetration without the need for active transport or prior receptor activation [1].

Cell-permeable Dibutyryl modification supports intracellular cAMP analog delivery.
Dual mechanism PKA activation and PDE inhibition for sustained cAMP signaling studies.
Isozyme selectivity Site 2 binding preference on PKA II enables isozyme-specific pathway research.

Bucladesine Sodium Salt Substitution Risks


Generic substitution among cAMP analogs is not scientifically justifiable due to fundamental differences in their physicochemical properties, metabolic stability, and molecular pharmacology. While compounds like 8-Bromo-cAMP and Sp-cAMPS also activate PKA, they exhibit distinct binding site selectivity on the PKA regulatory subunits, differing rates of hydrolysis by endogenous phosphodiesterases, and variable cellular permeability profiles [1]. Furthermore, the dual-action mechanism of bucladesine as both a cAMP mimetic and a PDE inhibitor creates a unique intracellular cAMP accumulation profile that is not replicated by other single-mechanism analogs, directly impacting downstream functional outcomes in inflammation, cardiovascular, and neuroscience research [2].

Dual-action mechanism (PKA activation + PDE inhibition) creates a distinct intracellular cAMP profile not replicated by single-mechanism analogs.
PKA regulatory subunit site selectivity differs: bucladesine prefers Site 2 (isozyme II), while 8-Bromo-cAMP targets Site 1, altering isozyme-specific signaling interpretation.
CNS tolerability profiles may diverge; dose-dependent neuropathology reported for bucladesine after sustained high-dose intrathecal delivery, whereas 8-Bromo-cAMP showed better local tolerability in preclinical models.

Bucladesine Sodium Salt Comparative Evidence


BH4 Inhibition vs. 8-Bromo-cAMP

In human umbilical vein endothelial cells (HUVEC) stimulated with interferon-gamma and tumor necrosis factor-alpha, bucladesine produced a dose-dependent inhibition of tetrahydrobiopterin (BH4) synthesis and release that was significantly more pronounced than that observed with an equivalent concentration of 8-Bromo-cAMP [1]. While both compounds exhibited inhibitory activity, the magnitude of effect for bucladesine was consistently greater, indicating a functionally relevant difference in downstream signaling efficacy.

BH4 inhibition
Head-to-head
Bucladesine exhibited more pronounced inhibition of cytokine-induced BH4 synthesis compared to 8-Bromo-cAMP.
Supports endothelial anti-inflammatory signaling studies; reported higher magnitude of cAMP-dependent inhibition.
HUVEC IFN-γ/TNF-α model; BH4 measured by HPLC.
Endothelial Biology Inflammation Vascular Pharmacology

PKA II Binding Site Preference vs. 8-Bromo-cAMP

Competitive binding studies with purified PKA regulatory subunits reveal a key molecular distinction: N6,O2-dibutyryl-cAMP (bucladesine) exhibits a binding preference for Site 2 on the PKA isozyme II regulatory subunit, whereas 8-Bromo-cAMP and 8-bromo-cGMP show a strong preference for Site 1 on both isozyme I and II regulatory subunits [1]. This site-specific binding leads to differential activation kinetics and may explain divergent downstream biological effects.

PKA site selectivity
Head-to-head
Prefers Site 2 on PKA isozyme II; 8-Bromo-cAMP prefers Site 1.
Enables differential probing of PKA isozyme-specific signaling pathways.
[3H]cAMP displacement assay with purified R-subunits.
Signal Transduction Kinase Biology Biochemical Pharmacology

Selective Vasodilation vs. Inotropic Agents

In a comparative hemodynamic study in isoflurane-anesthetized cats, bucladesine sodium (BUC) produced a pure vasodilatory effect, decreasing peripheral resistance by -33 ± 6% at the highest infusion rate (40 µg/kg/min). In contrast, the catecholamines dobutamine (DOB) and dopamine (DOP) produced strong positive inotropic (LV dP/dt increase: 89 ± 4% and 75 ± 6%, respectively) and chronotropic (HR increase: 42 ± 4% and 22 ± 6%, respectively) effects alongside vasodilation. The PDE inhibitor milrinone (MIL) produced both inotropic (LV dP/dt increase: 18 ± 3%) and vasodilatory (PR decrease: -30 ± 2%) effects [1].

Vasodilation selectivity
Head-to-head
Peripheral resistance decrease: −33 ± 6% at 40 µg/kg/min; no significant inotropic or chronotropic effects.
Supports study of cAMP-mediated vasodilation without confounding cardiac effects.
Isoflurane-anesthetized cat model; continuous hemodynamic monitoring.
Cardiovascular Pharmacology Hemodynamics Drug Development

Intrathecal CNS Toxicity vs. 8-Bromo-cAMP

Continuous intrathecal delivery of high-dose bucladesine (250 mM) in rat spinal cord injury models resulted in severe histopathological damage, including cavitation and micro-hemorrhage, and pronounced behavioral deficits. In stark contrast, an identical high dose (250 mM) of 8-Bromo-cAMP did not produce these deleterious effects. The adverse effects of bucladesine were dose-dependent, with no pathology observed at doses ≤ 1 mM [1].

CNS tolerability
Head-to-head
At 250 mM intrathecal: cavitation, micro-hemorrhage, and behavioral deficits; 8-Bromo-cAMP showed no such pathology.
High-concentration CNS delivery tolerability may differ; lower doses (≤1 mM) reported without adverse findings.
Rat spinal cord injury model; osmotic minipump for up to 4 weeks.
Neuroscience Spinal Cord Injury Drug Delivery Toxicology

Dual PDE Inhibition & PKA Activation

Bucladesine sodium salt uniquely combines direct PKA activation with the ability to inhibit phosphodiesterase (PDE) enzymes, the very enzymes responsible for cAMP degradation . While many cAMP analogs (e.g., 8-Bromo-cAMP) are only PKA activators, and specific PDE inhibitors (e.g., IBMX, IC50 = 6.5-31.7 µM for PDE3,4,5) only block degradation, bucladesine exerts a dual action that amplifies its own signal. This synergy leads to a more sustained and robust elevation of intracellular cAMP levels compared to single-mechanism agents.

Dual mechanism
Class-level
Combines direct PKA activation with PDE inhibition; no direct IC50 data available for bucladesine PDE inhibition.
Class-level inference; dual-action may support sustained cAMP elevation in high-PDE systems.
Data to verify; no comparator PDE inhibition values.
Second Messenger Signaling Phosphodiesterase Enzyme Inhibition

Bucladesine Sodium Salt Applications


Vascular Endothelial Anti-Inflammatory Research

Investigators studying cytokine-induced endothelial dysfunction and the role of cAMP in modulating vascular inflammation should prioritize bucladesine sodium salt over other analogs like 8-Bromo-cAMP. Direct comparative data show that bucladesine produces a more potent inhibition of cytokine-stimulated tetrahydrobiopterin (BH4) synthesis in HUVEC cells, a key regulator of endothelial nitric oxide synthase (eNOS) function [1]. Its robust activity in this model makes it the compound of choice for probing cAMP-dependent anti-inflammatory pathways in the vasculature, where maximizing the magnitude of the cAMP response is critical for detecting functional effects [1].

Cardiovascular Vasodilation Studies

In preclinical cardiovascular research where the goal is to isolate and study cAMP-mediated vasodilation without confounding positive inotropic or chronotropic effects, bucladesine sodium salt is the ideal tool. Head-to-head studies in anesthetized cats demonstrate that it produces a pure vasodilatory response (peripheral resistance decrease of 33 ± 6%), unlike dobutamine, dopamine, or milrinone which have significant effects on cardiac contractility and heart rate [2]. This selectivity allows researchers to dissect the vasodilatory component of cAMP signaling in models of hypertension, heart failure, or circulatory shock with minimal interference from cardiac effects [2].

PKA Isozyme-Specific Signaling

For advanced studies of protein kinase A (PKA) biology, including investigations of isozyme-specific signaling and the spatiotemporal dynamics of cAMP, bucladesine sodium salt provides a critical molecular tool. Its unique preference for Site 2 on the PKA isozyme II regulatory subunit, in contrast to the Site 1 preference of 8-Bromo-cAMP, allows researchers to differentially probe the functional roles of these two intrachain cAMP-binding sites [3]. This specificity is essential for experiments designed to understand PKA substrate targeting, signal compartmentalization, and the distinct physiological roles of PKA isozymes I and II [3].

Sustained cAMP Elevation In Vitro Models

When working with cell types known to express high levels of phosphodiesterases (PDEs), which rapidly degrade endogenous cAMP, bucladesine sodium salt offers a distinct advantage. Its dual mechanism—combining direct PKA activation with concurrent PDE inhibition—ensures a more sustained and amplified elevation of intracellular cAMP than is achievable with single-mechanism analogs like 8-Bromo-cAMP . This is particularly valuable in primary cell cultures, stem cell differentiation protocols, and other long-term assays where maintaining stable cAMP/PKA signaling over time is essential for experimental success .

Application
Selection Property
Validation Focus
Endothelial anti-inflammatory signaling research
cAMP-dependent inhibition of inflammatory mediator synthesis
Cytokine-induced endothelial response and mediator release endpoints
cAMP-mediated vasodilation studies
Hemodynamic profile emphasizing selective peripheral resistance reduction
Vascular function without inotropic/chronotropic interference
PKA isozyme-specific signaling research
Regulatory subunit binding site (Site 2) preference
Isozyme-targeted substrate phosphorylation and signal compartmentalization
Sustained cAMP signaling in high-PDE cell models
Dual-action mechanism supporting cAMP accumulation
Long-term PKA activation stability and pathway durability

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